![molecular formula C42H26O8 B13641731 4-[3-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13641731.png)
4-[3-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid
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Overview
Description
4-[3-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid is a complex organic compound characterized by its multiple aromatic rings and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core aromatic structures, followed by the introduction of ethynyl groups through Sonogashira coupling reactions. The final steps involve the addition of carboxylic acid groups via carboxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[3-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-[3-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 4-[3-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.
Biological Activity
4-[3-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid (commonly referred to as the compound) is a complex organic molecule with potential applications in medicinal chemistry and materials science. This article reviews its biological activity, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C42H26O8 and a molecular weight of 658.65 g/mol. Its structure includes multiple carboxylic acid groups, which are known to enhance solubility and bioactivity in biological systems.
Property | Value |
---|---|
Molecular Formula | C42H26O8 |
Molecular Weight | 658.65 g/mol |
Melting Point | Not specified |
Solubility | Soluble in polar solvents |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:
- Antioxidant Activity : The presence of multiple carboxylic acid groups suggests potential antioxidant properties, which may help in mitigating oxidative stress in cells. Studies indicate that compounds with similar structures can scavenge free radicals and reduce reactive oxygen species (ROS) levels in cancer cell lines .
- Inhibition of Cell Proliferation : Research has shown that derivatives of benzoic acid can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. For instance, studies involving similar phenolic compounds have demonstrated significant inhibition of growth in breast cancer cell lines .
- Modulation of Gene Expression : The compound may influence gene expression related to cell survival and apoptosis. It has been suggested that compounds with similar structures can modulate signaling pathways associated with epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis .
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
- Study on Breast Cancer Cells : A study focusing on MCF-7 breast cancer cells revealed that treatment with similar compounds led to increased levels of apoptosis markers such as cleaved caspases and decreased viability under oxidative stress conditions .
- Antioxidant Effects : In another study, the antioxidant potential was assessed using DCFDA assays, indicating that compounds with structural similarities effectively reduced ROS levels in various cell lines .
Properties
Molecular Formula |
C42H26O8 |
---|---|
Molecular Weight |
658.6 g/mol |
IUPAC Name |
4-[3-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C42H26O8/c43-39(44)31-11-3-27(4-12-31)35-19-25(20-36(23-35)28-5-13-32(14-6-28)40(45)46)1-2-26-21-37(29-7-15-33(16-8-29)41(47)48)24-38(22-26)30-9-17-34(18-10-30)42(49)50/h3-24H,(H,43,44)(H,45,46)(H,47,48)(H,49,50) |
InChI Key |
ZCGXJSMLLYFEEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C#CC3=CC(=CC(=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C(=O)O |
Origin of Product |
United States |
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